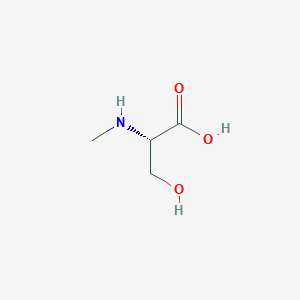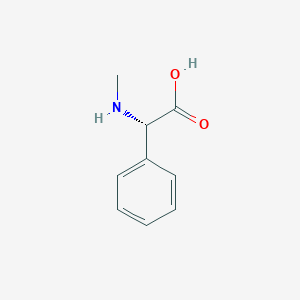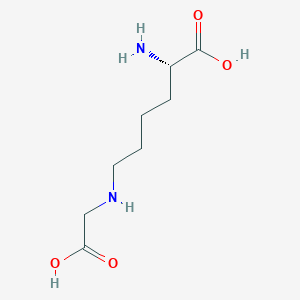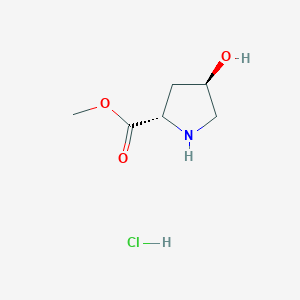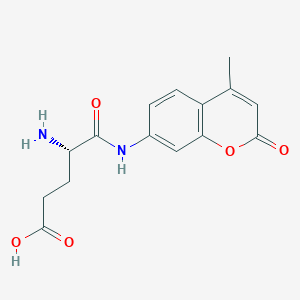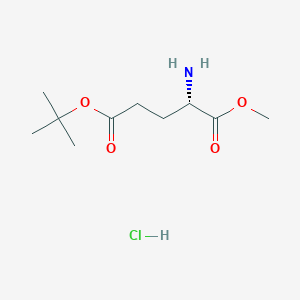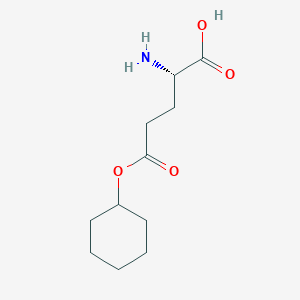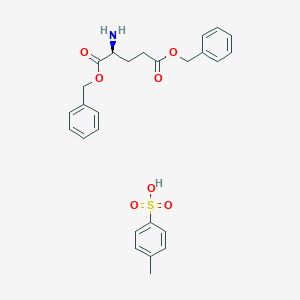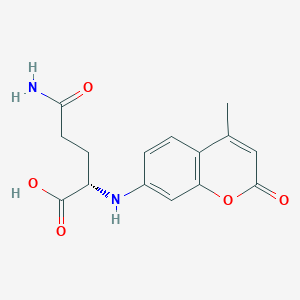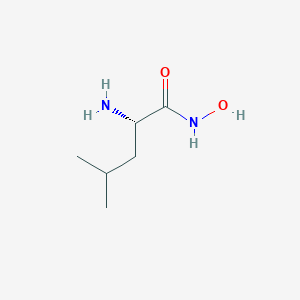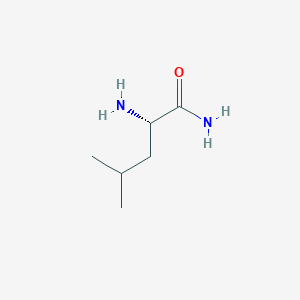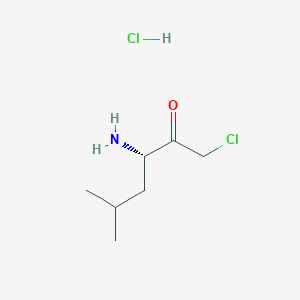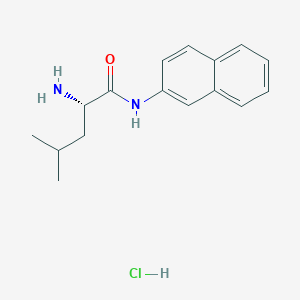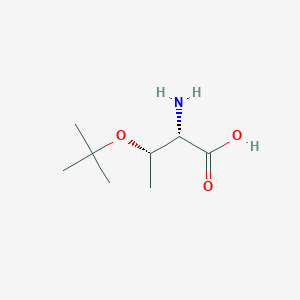
H-Allo-thr(tbu)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Allo-threonine(t-butyl)-OH, commonly referred to as H-Allo-thr(tbu)-OH, is a derivative of the amino acid threonine. It is characterized by the presence of a t-butyl group attached to the hydroxyl group of the threonine molecule. This modification enhances the compound’s stability and solubility, making it useful in various chemical and biological applications.
Applications De Recherche Scientifique
H-Allo-threonine(t-butyl)-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of protein structure and function, as it can be incorporated into peptides and proteins.
Medicine: H-Allo-threonine(t-butyl)-OH is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: The compound is employed in the production of specialty chemicals and materials.
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Allo-threonine(t-butyl)-OH typically involves the protection of the hydroxyl group of threonine with a t-butyl group. This can be achieved through the reaction of threonine with t-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective protection of the hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of H-Allo-threonine(t-butyl)-OH involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as crystallization and chromatography to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
H-Allo-threonine(t-butyl)-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The t-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of H-Allo-threonine(t-butyl)-OH.
Mécanisme D'action
The mechanism of action of H-Allo-threonine(t-butyl)-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The t-butyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets. The pathways involved include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
H-Allo-threonine(t-butyl)-OH can be compared with other threonine derivatives, such as:
H-Allo-threonine-OMe: This compound has a methoxy group instead of a t-butyl group, resulting in different solubility and reactivity properties.
H-Allo-threonine-HCl: The hydrochloride salt form of threonine, which has different stability and solubility characteristics.
The uniqueness of H-Allo-threonine(t-butyl)-OH lies in its enhanced stability and solubility due to the presence of the t-butyl group, making it particularly useful in applications where these properties are critical.
Propriétés
IUPAC Name |
(2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJINEMBBQVPGY-WDSKDSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)N)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201353-89-1 |
Source


|
| Record name | O-(1,1-Dimethylethyl)-L-allothreonine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z335GQX4M3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
